molecular formula C8H11ClIN3O2 B13697052 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine

2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine

Cat. No.: B13697052
M. Wt: 343.55 g/mol
InChI Key: KFYHXWDARZYYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is a chemical compound with a unique structure that includes a pyrimidine ring substituted with chlorine, iodine, and a dimethoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine typically involves multiple steps, starting with the preparation of the pyrimidine ring. The introduction of the chlorine and iodine substituents is achieved through halogenation reactions, while the dimethoxyethyl group is introduced via alkylation reactions. Common reagents used in these reactions include halogenating agents like N-chlorosuccinimide and N-iodosuccinimide, and alkylating agents such as dimethoxyethane.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and solvents that are more environmentally friendly can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove halogen atoms.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in Suzuki or Heck coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can produce azido derivatives, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The chlorine and iodine substituents can form halogen bonds with target molecules, while the dimethoxyethyl group can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylacetamide
  • 2-Chloro-N-(2,2-dimethoxyethyl)pyrimidin-4-amine
  • 2-Chloro-N-(2,2-dimethoxyethyl)-N-methylpyridin-4-amine

Uniqueness

2-Chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine is unique due to the presence of both chlorine and iodine substituents on the pyrimidine ring, which can lead to distinct chemical and biological properties. The combination of these substituents with the dimethoxyethyl group provides a balance of reactivity and stability, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H11ClIN3O2

Molecular Weight

343.55 g/mol

IUPAC Name

2-chloro-N-(2,2-dimethoxyethyl)-5-iodopyrimidin-4-amine

InChI

InChI=1S/C8H11ClIN3O2/c1-14-6(15-2)4-11-7-5(10)3-12-8(9)13-7/h3,6H,4H2,1-2H3,(H,11,12,13)

InChI Key

KFYHXWDARZYYIS-UHFFFAOYSA-N

Canonical SMILES

COC(CNC1=NC(=NC=C1I)Cl)OC

Origin of Product

United States

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